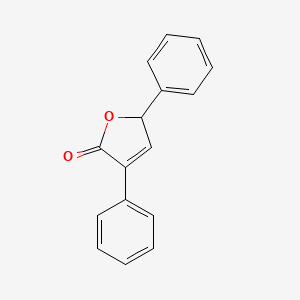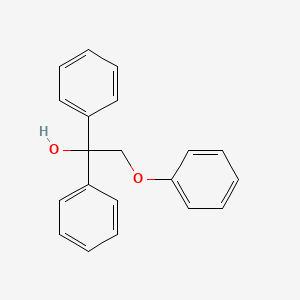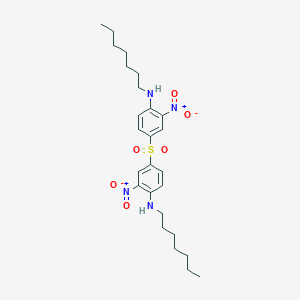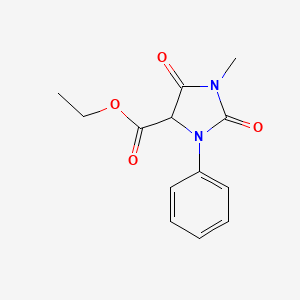
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is a complex organic compound with the molecular formula C13H14N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate typically involves the reaction of ethyl isocyanate with 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
類似化合物との比較
Similar Compounds
1-Methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylic acid: A closely related compound with similar structural features.
Ethyl 2,5-dioxo-3-phenylimidazolidine-4-carboxylate: Another derivative with slight variations in the molecular structure.
Uniqueness
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
56598-96-0 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-12(17)10-11(16)14(2)13(18)15(10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChIキー |
FWNIFXGCCBCROD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




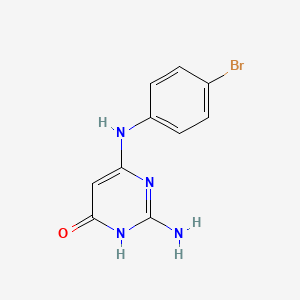

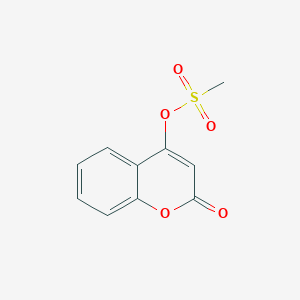
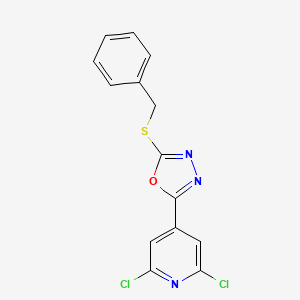
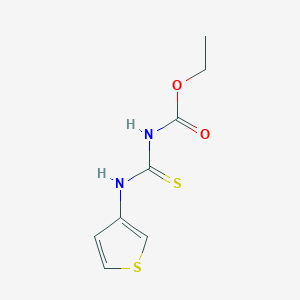
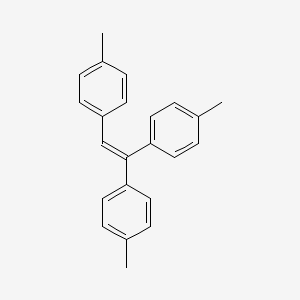
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

